molecular formula C16H10F3NO2S2 B2615468 5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate CAS No. 338409-24-8

5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate

Cat. No. B2615468
CAS RN: 338409-24-8
M. Wt: 369.38
InChI Key: QHCGSDDERAOLKZ-UHFFFAOYSA-N
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Description

“5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate” is a chemical compound with the molecular formula C16H10F3NO2S2 and a molecular weight of 369.38. It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters can be achieved using a radical approach . The Suzuki–Miyaura coupling is a commonly used method for carbon-carbon bond formation, which involves the use of organoboron reagents .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a thiophene ring, and a trifluoromethyl group attached to a benzenecarboxylate moiety. The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The compound’s chemical reactions could involve its functional groups. For instance, the Suzuki–Miyaura coupling reaction, which involves the transmetalation of organoboron reagents, could potentially be applicable . Additionally, the protodeboronation of boronic esters, a process that has been utilized in the synthesis of similar compounds, might also be relevant .

Scientific Research Applications

Synthetic Applications and Chemical Reactions

  • Synthesis of Trifluoromethyl-substituted Sulfur Heterocycles

    The reaction of methyl 3,3,3-trifluoropyruvate with dihydrothiadiazoles yielded methyl 5-(trifluoromethyl)-1,3-oxathiolane-5-carboxylates via a regioselective 1,3-dipolar cycloaddition, showcasing the compound's role in synthesizing sulfur heterocycles with trifluoromethyl groups (Mlostoń, Gendek, & Heimgartner, 1996).

  • Formation of Thiazine Esters

    A study demonstrated the transformation of N-substituted benzamid with HCl or TsOH into mixtures of thiazol-ones and sulfides, indicating the utility of these reactions in producing thiazine esters from thiazol-ones (Jenny & Heimgartner, 1989).

Materials Science and Photovoltaics

  • Photovoltaic Performance Enhancement: A study on thermocleavable materials bearing thiazole groups demonstrated their significance in improving the photovoltaic performance and film morphology of polymer-based solar cells, highlighting the compound's potential in materials science (Helgesen et al., 2010).

Organic Synthesis

  • Design and Synthesis of Novel Compounds

    Research on synthesizing novel compounds like ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate showcases the compound's role in organic synthesis, providing insights into methodological advancements in creating structurally complex molecules (Li-jua, 2015).

  • Synthesis of Anticancer Agents

    A class of 1,5-diheteroaryl-1,4-pentadien-3-ones, designed as curcumin mimics and featuring thiazole rings, was synthesized and evaluated for anticancer activity, demonstrating the compound's application in developing new therapeutic agents (Wang et al., 2015).

properties

IUPAC Name

(5-methyl-2-thiophen-2-yl-1,3-thiazol-4-yl) 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2S2/c1-9-13(20-14(24-9)12-6-3-7-23-12)22-15(21)10-4-2-5-11(8-10)16(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCGSDDERAOLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CS2)OC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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